4-(1H-imidazol-1-yl)-2-methyl-6-(4-{[5-(2-methyl-1,3-thiazol-4-yl)thiophen-2-yl]sulfonyl}piperazin-1-yl)pyrimidine
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Overview
Description
4-(1H-imidazol-1-yl)-2-methyl-6-(4-{[5-(2-methyl-1,3-thiazol-4-yl)thiophen-2-yl]sulfonyl}piperazin-1-yl)pyrimidine is a complex organic compound that features multiple heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-imidazol-1-yl)-2-methyl-6-(4-{[5-(2-methyl-1,3-thiazol-4-yl)thiophen-2-yl]sulfonyl}piperazin-1-yl)pyrimidine typically involves multi-step organic reactionsCommon reagents used in these reactions include halogenated precursors, organometallic catalysts, and strong bases or acids to facilitate the formation of the desired bonds .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing automated reactors to ensure precise control over reaction conditions such as temperature, pressure, and reagent concentrations. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain high-purity products suitable for further applications .
Chemical Reactions Analysis
Types of Reactions
4-(1H-imidazol-1-yl)-2-methyl-6-(4-{[5-(2-methyl-1,3-thiazol-4-yl)thiophen-2-yl]sulfonyl}piperazin-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the conversion of certain functional groups to their corresponding reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include halogenated compounds, organometallic reagents, and strong acids or bases. Reaction conditions such as temperature, solvent, and reaction time are carefully optimized to achieve the desired products with high yield and purity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different chemical and biological properties .
Scientific Research Applications
4-(1H-imidazol-1-yl)-2-methyl-6-(4-{[5-(2-methyl-1,3-thiazol-4-yl)thiophen-2-yl]sulfonyl}piperazin-1-yl)pyrimidine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-(1H-imidazol-1-yl)-2-methyl-6-(4-{[5-(2-methyl-1,3-thiazol-4-yl)thiophen-2-yl]sulfonyl}piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of various biochemical pathways. The compound’s unique structure allows it to bind to these targets with high affinity, resulting in the inhibition or activation of specific biological processes .
Comparison with Similar Compounds
Similar Compounds
4-(1H-imidazol-1-yl)benzoic acid: This compound shares the imidazole moiety but differs in its overall structure and properties.
1,3,5-tris(2-methyl-1H-imidazol-1-yl)benzene: Another imidazole-containing compound with distinct structural features and applications.
Uniqueness
4-(1H-imidazol-1-yl)-2-methyl-6-(4-{[5-(2-methyl-1,3-thiazol-4-yl)thiophen-2-yl]sulfonyl}piperazin-1-yl)pyrimidine is unique due to its combination of multiple heterocyclic rings, which confer specific chemical and biological properties. This structural complexity allows for diverse applications and makes it a valuable compound in various fields of research .
Properties
IUPAC Name |
4-[5-[4-(6-imidazol-1-yl-2-methylpyrimidin-4-yl)piperazin-1-yl]sulfonylthiophen-2-yl]-2-methyl-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N7O2S3/c1-14-22-18(11-19(23-14)26-6-5-21-13-26)25-7-9-27(10-8-25)32(28,29)20-4-3-17(31-20)16-12-30-15(2)24-16/h3-6,11-13H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLMYBVCKQWHPAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)S(=O)(=O)C3=CC=C(S3)C4=CSC(=N4)C)N5C=CN=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N7O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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